

A Comprehensive Technical Review of N-Desmethyltamoxifen Hydrochloride Research

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Compound of Interest

Compound Name:	<i>N</i> -Desmethyltamoxifen hydrochloride
Cat. No.:	B014757

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Introduction

N-Desmethyltamoxifen, the primary metabolite of the widely prescribed breast cancer drug Tamoxifen, plays a crucial role in its overall pharmacological profile.^[1] While Tamoxifen itself is considered a prodrug, its activity is largely mediated through its metabolites.^{[2][3]} N-Desmethyltamoxifen is formed through N-demethylation of Tamoxifen, a process primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.^{[4][5][6]} Although it is considered a poor antiestrogen compared to other metabolites, N-Desmethyltamoxifen exhibits distinct biological activities, notably as a potent inhibitor of Protein Kinase C (PKC).^{[7][8]} It is further metabolized to endoxifen (4-hydroxy-N-desmethyltamoxifen), which is recognized as the major active form of Tamoxifen, possessing a much higher affinity for the estrogen receptor.^{[9][10]} This technical guide provides an in-depth review of the existing literature on **N-Desmethyltamoxifen hydrochloride**, summarizing key quantitative data, experimental protocols, and relevant biological pathways to support ongoing research and development efforts.

Pharmacology and Mechanism of Action

N-Desmethyltamoxifen hydrochloride is a molecule of significant interest due to its complex pharmacology. It is the major quantitative metabolite of Tamoxifen found in human plasma,

often at concentrations two- to three-fold higher than the parent drug during chronic therapy.[\[5\]](#) [\[6\]](#)

Dual-Action Mechanism:

- Estrogen Receptor Modulation: N-Desmethyltamoxifen displays a low binding affinity for the estrogen receptor (ER), approximately 2.4% relative to estradiol.[\[9\]](#) This contributes to its classification as a weak antiestrogen.
- Protein Kinase C (PKC) Inhibition: A key characteristic is its potent inhibition of PKC. It is reported to be a ten-fold more potent PKC inhibitor than Tamoxifen itself.[\[7\]](#)[\[8\]](#) This action is independent of the ER pathway and is thought to contribute to Tamoxifen's cytostatic effects by preventing DNA synthesis.[\[4\]](#)
- Ceramide Metabolism: The compound is also a potent regulator of ceramide metabolism in human acute myeloid leukemia (AML) cells, where it limits ceramide glycosylation, hydrolysis, and sphingosine phosphorylation.[\[7\]](#)[\[8\]](#) This influence on ceramide, a key molecule in apoptosis, represents another ER-independent mechanism of action.

Its long half-life of approximately 14 days ensures sustained plasma concentrations, contributing significantly to the overall therapeutic effect of Tamoxifen treatment.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for N-Desmethyltamoxifen.

Table 1: In Vitro Activity and Binding Affinity

Parameter	Value	Target/System	Reference
PKC Inhibition (IC ₅₀)	25 μM	Protein Kinase C	[11]
	8 μM	Rat Protein Kinase C	[12]
Estrogen Receptor Binding Affinity	2.4% (relative to estradiol)	Estrogen Receptor	[9]

| Antioxidant Action (IC50) | 17.5 μ M | Inhibition of lipid peroxidation in rat liver microsomes | [12]

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Table 2: Pharmacokinetic Parameters in Humans

Parameter	Value	Dosing Regimen (Tamoxifen)	Reference
Half-life	~14 days	Not specified	[5]
Cmax (Metabolite)	15 ng/mL	Single 20 mg oral dose	[4]
Steady-State Plasma Concentration	336 ng/mL (Range: 148–654 ng/mL)	10 mg, twice daily for 3 months	[5]
Steady-State Plasma Concentration	353 ng/mL (Range: 152–706 ng/mL)	20 mg, once daily for 3 months	[5]

| Median Plasma Level | 124.83 ng/mL (IQR: 86.81–204.80 ng/mL) | Clinical plasma samples |

[13] |

Table 3: Effective Concentrations in Cell-Based Assays

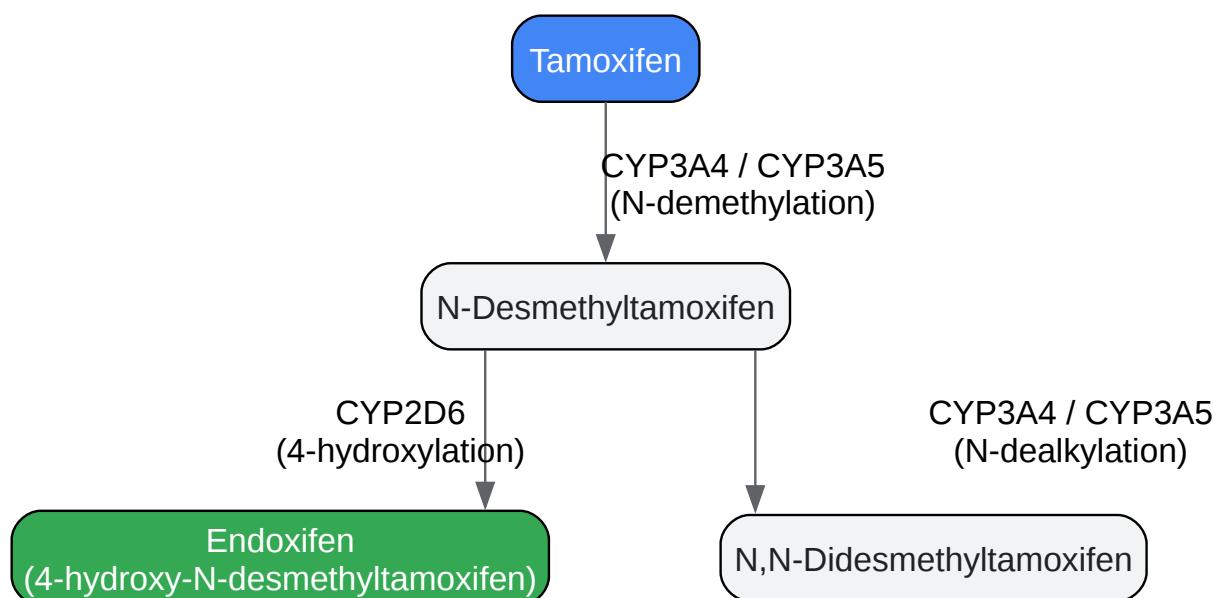
Cell Line(s)	Concentration	Duration	Effect	Reference
MCF-7 (Human Breast Carcinoma)	1.5 - 10 μ M	114 hours	Growth inhibition	[7]

| Glioma Cell Lines (T98G, U87, etc.) | 20 - 500 ng/mL | 48 hours | Profound inhibitory effect | [7]

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Metabolism and Signaling Pathways

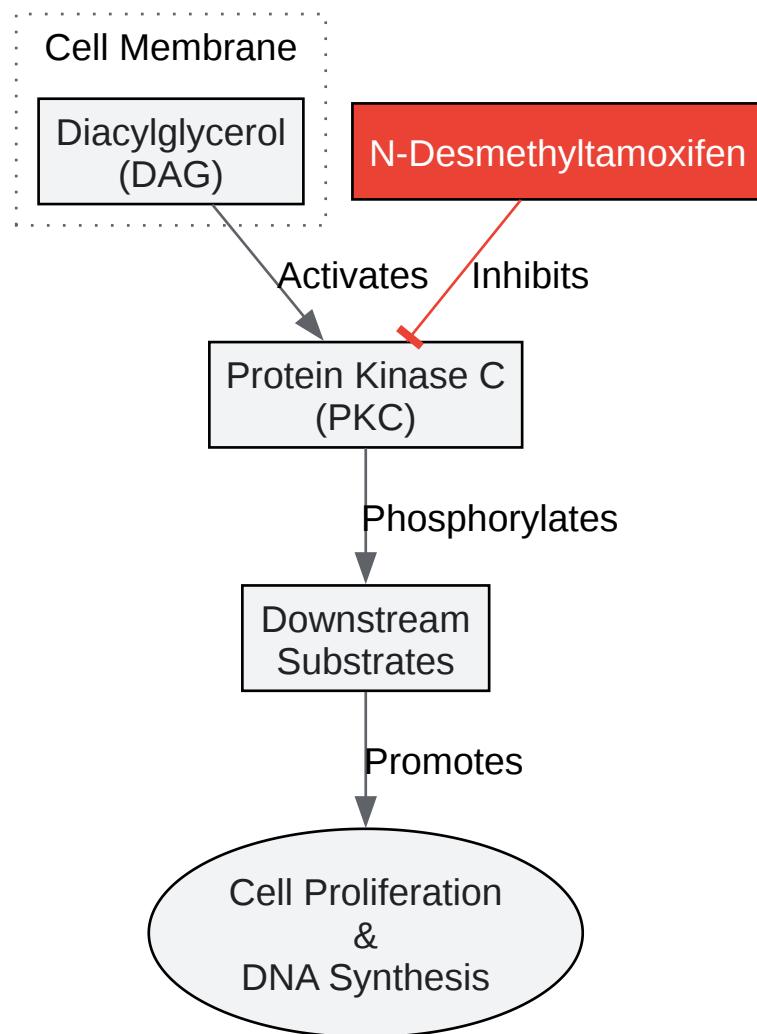
N-Desmethyltamoxifen is a central intermediate in the metabolic activation of Tamoxifen. Its formation and subsequent conversion are critical steps that determine the concentration of the highly active metabolite, endoxifen.



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Caption: Metabolic conversion of Tamoxifen to its key metabolites.

Beyond its role as a metabolic intermediate, N-Desmethyltamoxifen's direct inhibitory effect on Protein Kinase C (PKC) represents an important signaling pathway for its anti-cancer effects.



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Caption: Inhibition of the PKC signaling pathway by N-Desmethyltamoxifen.

Experimental Protocols

Accurate quantification of N-Desmethyltamoxifen is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical methods have been developed and validated for this purpose.

1. Quantification in Human Plasma by HPLC-PDA

This method allows for the simultaneous determination of tamoxifen and its key metabolites.[\[3\]](#) [\[13\]](#)

- Sample Preparation: A two-step liquid-liquid extraction is employed to isolate the analytes from the plasma matrix.
- Chromatography:
 - Column: Reversed-phase Hypersil Gold® C18 (150mm x 4.6mm, 5µm).[3][13]
 - Mobile Phase: Isocratic elution with a mixture of triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (57:43, v/v).[3][13]
 - Run Time: Total analytical run time is 16 minutes.[3][13]
- Detection: Photodiode Array (PDA) detector.
- Performance: The method demonstrates good precision (CV% < 10.53%) and accuracy (93.0-104.2%). The lower limit of quantification is adequate for clinically relevant concentrations.[3][13]

2. Quantification in Human Plasma by UPLC-MS/MS

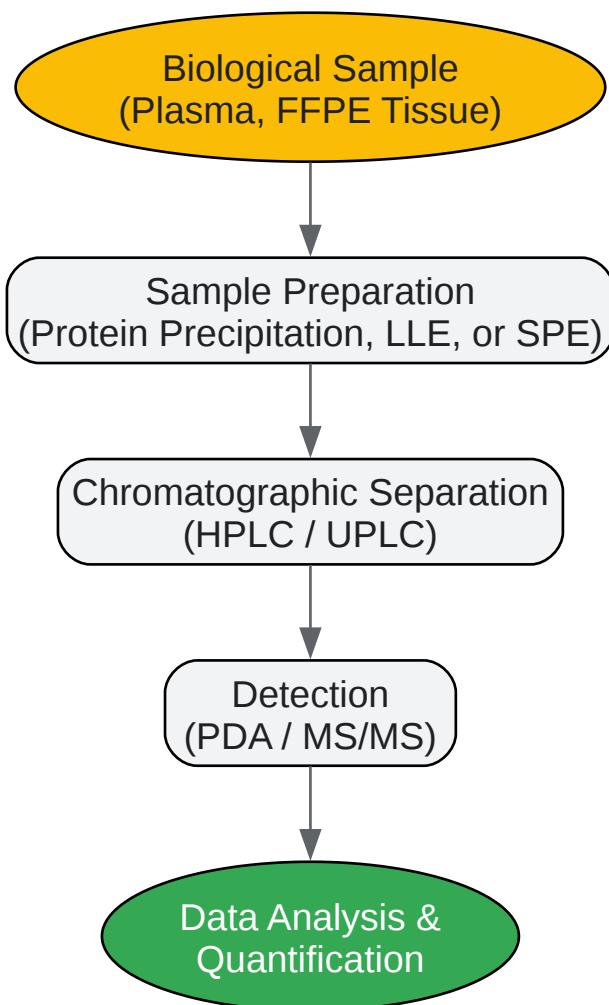
This rapid method offers high sensitivity and specificity.[2]

- Sample Preparation: A simple protein precipitation step using a mixture of acetonitrile and 0.1% formic acid.[2]
- Chromatography:
 - Column: C18 analytical column.[2]
 - Mobile Phase: Gradient elution with water and acetonitrile.[2]
 - Run Time: 4.5 minutes.[2]
- Detection: Tandem Mass Spectrometry (MS/MS).
- Performance: The method shows good linearity between 1 and 500 ng/mL for N-desmethyltamoxifen.[2]

3. Quantification in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This innovative method allows for retrospective analysis of archival tissue samples.[14]

- Sample Preparation:
 - Deparaffinization of 15 µm tissue sections with xylene.
 - Purification of the extract using solid-phase extraction (SPE).
- Chromatography and Detection (LC-MS/MS):
 - Column: Zorbax SB-C18 (150 x 2.1 mm, 3.5 µm).[14]
 - Mobile Phase: Gradient of 0.2% formic acid and acetonitrile.[14]
 - Detection: Tandem mass spectrometry using multiple-reaction monitoring (MRM).[14]
- Performance: The assay is linear over a range of 4–2,000 ng/g for N-desmethyltamoxifen with inter- and intra-assay precisions below 9%. [14]



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